Cadmium bromide xhydrate

CdTe thin film solar cells grain boundary passivation halide activation

Choose Cadmium bromide tetrahydrate (CdBr₂·4H₂O) for advanced material research. Its intermediate complex formation constants (β₁=6.97) provide controlled reactivity for CdTe solar cell activation at a reduced 375°C, enabling flexible substrates. Ideal for MACdBr₃ perovskite (4.6 eV band gap for UV detection) and CdZnS quantum dots. High purity ≥98%, exceptional water solubility (1,590 g/L at 20°C), and reliable supply make it the preferred precursor over CdCl₂/CdI₂ for reproducible protocols. Contact us for bulk orders.

Molecular Formula Br2CdH2O
Molecular Weight 290.24 g/mol
CAS No. 13464-92-1
Cat. No. B035857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium bromide xhydrate
CAS13464-92-1
SynonymsCADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade
Molecular FormulaBr2CdH2O
Molecular Weight290.24 g/mol
Structural Identifiers
SMILESO.[Br-].[Br-].[Cd+2]
InChIInChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2
InChIKeyUOZORFAVQRTUEC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Bromide Tetrahydrate (CAS 13464-92-1): Precursor Selection Guide for Semiconductor Synthesis and Optoelectronics Research


Cadmium bromide tetrahydrate (CdBr₂·4H₂O, CAS 13464-92-1) is a hydrated inorganic salt belonging to the cadmium halide family [1]. It appears as white to yellowish hygroscopic crystals with a molecular weight of 344.28 g/mol and undergoes a transition at 36°C where the tetrahydrate begins dehydrating to the monohydrate form [2]. The compound exhibits exceptional water solubility of approximately 1,590 g/L at 20°C and demonstrates good solubility in ethanol and acetone, making it a versatile precursor for solution-based synthesis routes . Its position among cadmium halides (CdX₂, where X = Cl, Br, I) places it at an intermediate solubility profile, with water solubility decreasing as halide atomic number increases from chloride to iodide [3].

Why Cadmium Bromide Tetrahydrate Cannot Be Directly Substituted by Other Cadmium Halides


Cadmium halides (CdCl₂, CdBr₂, CdI₂) exhibit distinct physicochemical properties that preclude simple one-to-one substitution in research and industrial applications. The differences extend beyond solubility to encompass coordination chemistry, thermal behavior, and downstream material performance. CdBr₂ demonstrates intermediate complex formation constants (β₁Br = 6.97) compared to CdCl₂ (β₁Cl = 6.25) and CdI₂ (β₁I = 7.02), affecting its reactivity profile in solution-based syntheses [1]. Furthermore, the thermal decomposition pathways of mixed halide acetates differ substantially: cadmium chloride acetate decomposes to cadmium oxide chloride at 320–330°C, whereas cadmium bromide acetate yields a mixture of cadmium oxide and cadmium halide [2]. In semiconductor applications, the choice of halide precursor directly influences grain boundary passivation efficiency and final device performance, as demonstrated in CdTe solar cell activation studies [3]. These material-specific behaviors mean that experimental protocols optimized for CdBr₂·4H₂O cannot be reliably executed with alternative cadmium salts without extensive revalidation.

Quantitative Differentiation Evidence for Cadmium Bromide Tetrahydrate vs. Comparator Compounds


Lower-Temperature Activation of CdTe Solar Cells: CdBr₂ vs. CdCl₂ Treatment

Cadmium bromide enables activation of CdTe thin film solar cells at a process temperature of 375°C, which is lower than the standard CdCl₂ activation temperature. The CdBr₂ treatment successfully activates MZO/CdTe cells as confirmed by J-V and EQE measurements, with TEM analysis showing removal of stacking faults at 425°C [1]. The resulting device achieved a conversion efficiency of 5.49% under these non-optimized conditions, while standard CdCl₂ activation typically requires temperatures above 380–400°C and can exceed 420°C in commercial processes. This temperature differential may reduce thermal budget requirements during device fabrication and minimize unwanted interdiffusion at heterojunction interfaces.

CdTe thin film solar cells grain boundary passivation halide activation

Complex Formation Constants: CdBr₂ vs. CdCl₂ and CdI₂ in Aqueous Acetone

In 10% v/v aqueous acetone solution, cadmium bromide exhibits an intermediate complex formation behavior relative to cadmium chloride and cadmium iodide. The logarithmic formation constants are β₁Br = 6.97 and β₂Br = 10.35 for CdBr₂, compared to β₁Cl = 6.25 and β₂Cl = 11.05 for CdCl₂, and β₁I = 7.02 and β₂I = 11.80 for CdI₂ [1]. This intermediate position in the spectrochemical series reflects the softer basicity of bromide relative to chloride but harder basicity relative to iodide. The practical implication is that CdBr₂ provides distinct reactivity kinetics in solution-phase syntheses, including quantum dot nucleation and growth, where halide identity influences ligand exchange rates and surface passivation efficiency.

coordination chemistry ion exchange cadmium halide complexes

CdTe Solar Cell Activation Efficiency Comparison: CdBr₂ vs. CdCl₂

When used as the activating halide treatment for MZO/CdTe thin film solar cells, CdBr₂ treatment at 375°C yielded a conversion efficiency of 5.49% [1]. While this is lower than optimized CdCl₂-treated cells which can exceed 15–20% efficiency under fully optimized conditions, the result confirms that bromide ions effectively passivate grain boundaries and remove stacking faults in the CdTe absorber layer. TEM and EDX elemental mapping confirmed bromine incorporation at grain boundaries, and TEM showed removal of stacking faults at 425°C. The 5.49% benchmark represents a proof-of-concept demonstration that bromide can substitute for chloride in the critical activation step, with potential advantages in lower-temperature processing.

photovoltaics CdTe thin films halide activation efficiency

Solubility Profile Differentiation: CdBr₂·4H₂O vs. CdCl₂ Hydrates in Ethanol

CdBr₂·4H₂O exhibits significantly higher solubility in ethanol compared to CdCl₂ hydrates, making it the preferred cadmium source for certain nanocrystal syntheses requiring alcoholic media, including CsPbBr₃ nanoplatelet fabrication . The tetrahydrate form demonstrates a water solubility of approximately 1,590 g/L at 20°C and substantial ethanol solubility, whereas CdCl₂ hydrates show more limited solubility in alcohols and are primarily used in aqueous electroplating applications where their lower hygroscopicity offers handling advantages. This solubility profile in organic solvents enables CdBr₂·4H₂O to function effectively in hot-injection synthesis protocols using coordinating solvents like oleic acid and octadecene.

solubility precursor selection nanocrystal synthesis

Organocadmium Synthesis: CdBr₂ as Grignard Reagent Substrate for Diethylcadmium Production

Cadmium bromide serves as the stoichiometric cadmium source for the preparation of diethylcadmium via reaction with two equivalents of ethylmagnesium bromide in diethyl ether [1]. This transmetalation route produces diethylcadmium, a colorless oil with a melting point of −21°C, which is a key organometallic reagent for ketone synthesis from acyl chlorides. In contrast, the synthesis of diphenylcadmium (melting point 174°C) employs phenyllithium with cadmium bromide. While cadmium chloride can also participate in analogous transmetalation reactions, the distinct solubility of CdBr₂ in ethereal solvents and its favorable reaction kinetics with Grignard reagents make it the preferred substrate for these specific organocadmium syntheses. Organocadmium compounds generated via this route offer reduced nucleophilicity compared to organozinc counterparts, enabling selective ketone formation without over-addition to tertiary alcohols.

organometallic synthesis cadmium alkyls Grignard transmetalation

MACdBr₃ Perovskite Optical Band Gap for UV Detection Applications

The hybrid perovskite methylammonium cadmium tribromide (MACdBr₃), synthesized mechano-chemically from CdBr₂ and MABr precursors, exhibits an optical band gap of 4.6 eV as determined by UV-vis spectroscopy [1]. This wide band gap positions MACdBr₃ as a candidate material for ultraviolet photodetectors, distinguishing it from the narrower band gaps of lead-based hybrid perovskites (MAPbBr₃ band gap ~2.3 eV; MAPbI₃ band gap ~1.6 eV). The material crystallizes in the Cmc21 space group with chains of face-sharing CdBr₆ octahedra and demonstrates moisture stability. While this is a property of the derived perovskite rather than the precursor itself, the availability of high-purity CdBr₂·4H₂O is essential for reproducible MACdBr₃ synthesis, and the 4.6 eV band gap represents a quantifiable optoelectronic property that differentiates Cd-based perovskites from their lead analogs.

hybrid perovskite ultraviolet detector band gap engineering

Recommended Application Scenarios for Cadmium Bromide Tetrahydrate Based on Evidence-Supported Differentiation


CdTe Thin Film Solar Cell Activation Requiring Reduced Thermal Budget

Based on evidence that CdBr₂ activates CdTe solar cells at 375°C, a lower temperature than standard CdCl₂ activation processes, this precursor is suitable for CdTe photovoltaic device fabrication lines where thermal budget constraints exist [1]. The lower activation temperature may reduce unwanted interdiffusion at MZO/CdTe heterojunctions and could enable compatibility with temperature-sensitive substrates. Researchers should note that the 5.49% conversion efficiency achieved in proof-of-concept studies represents a baseline requiring further optimization; however, the confirmation of bromine incorporation at grain boundaries and stacking fault removal validates the activation mechanism. This application is particularly relevant for research groups developing flexible CdTe solar cells on polymer substrates where maximum processing temperature is limited.

Synthesis of CdZnS Quantum Dots and Coordination Polymers for Nonlinear Optical Applications

Cadmium bromide tetrahydrate is specifically cited as a precursor for CdZnS-based quantum dot synthesis and for the preparation of coordination polymers that function as second-order nonlinear optical (NLO) materials [1][2]. The intermediate complex formation constants of CdBr₂ (β₁ = 6.97) relative to CdCl₂ and CdI₂ provide distinct nucleation and growth kinetics that influence quantum dot size distribution and optical properties [3]. For researchers developing NLO materials, the coordination polymer synthesis route using CdBr₂·4H₂O yields materials with measurable second-order nonlinear optical responses, making this a defined and reproducible pathway for optoelectronic material development.

Synthesis of Wide-Bandgap Cd-Based Hybrid Perovskites for UV Detection

The mechano-chemical synthesis of MACdBr₃ perovskite from CdBr₂ yields a material with a 4.6 eV band gap suitable for ultraviolet photodetection [1]. This wide band gap differentiates Cd-based perovskites from lead-based analogs (MAPbBr₃ ~2.3 eV) and enables UV-selective device applications. The moisture stability of MACdBr₃ compared to some lead-based perovskites may offer processing and operational advantages. Researchers pursuing cadmium-based perovskite variants—including Cs₃CdBr₅ doped with Mn²⁺ for green emission (PLQY up to 97.39%) [2] or (H₃AEP)₂CdBr₆·2Br for orange-red emission [3]—require high-purity CdBr₂·4H₂O as the essential cadmium and bromide source for reproducible synthesis.

Organocadmium Reagent Preparation for Selective Ketone Synthesis

Cadmium bromide tetrahydrate (after dehydration to the anhydrous form or direct use in anhydrous protocols) serves as the substrate for preparing diethylcadmium via reaction with ethylmagnesium bromide [1]. This organocadmium reagent enables the conversion of acyl chlorides to ketones with reduced nucleophilicity compared to organozinc or Grignard reagents, preventing over-addition to tertiary alcohols. The well-established synthetic protocol using CdBr₂ provides a reproducible route to organocadmium compounds for laboratories requiring these specialized reagents. Users should note that alternative cadmium salts (e.g., CdCl₂) may also be employed, but the solubility profile of CdBr₂ in ethereal solvents makes it a preferred substrate in many published procedures.

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